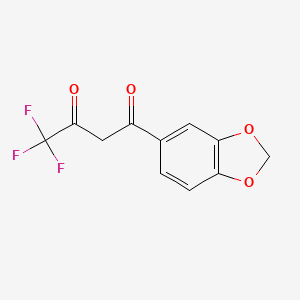

1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione

Descripción

Discovery and Development

1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione (CAS: 306935-39-7) emerged in the early 2000s as part of efforts to expand fluorinated β-diketones for coordination chemistry and pharmaceutical applications. Its synthesis was first reported via Claisen condensation between 3,4-methylenedioxyacetophenone and ethyl trifluoroacetate under basic conditions (sodium hydride in tetrahydrofuran, reflux). This method achieved moderate yields (~56%) but established a reproducible pathway for structural analogs.

Key milestones in its development include:

- 2005 : Initial characterization of its crystalline structure and spectroscopic properties (¹H/¹³C NMR, IR).

- 2015 : Optimization of one-pot synthesis using lithium diisopropylamide (LDA) to suppress aldol condensation byproducts, improving yields to 82%.

- 2021 : Adoption in asymmetric catalysis for constructing spirocyclic β,β’-diketones via palladium-mediated carbonylative arylation.

Position in Fluorinated Organic Chemistry

The compound’s structure combines two electron-withdrawing motifs: a benzodioxole ring and a trifluoromethyl group . This dual functionality enhances its utility in:

- Coordination chemistry : The β-diketone moiety forms stable chelates with transition metals (e.g., Co²⁺, Ru²⁺), while fluorine atoms modulate Lewis acidity.

- Supramolecular assemblies : The trifluoromethyl group introduces steric bulk and hydrophobicity, aiding crystal engineering.

Table 1: Comparative Reactivity of Fluorinated β-Diketones

| Compound | Fluorine Substituents | Log P | Melting Point (°C) |

|---|---|---|---|

| This compound | 3 (CF₃) | 2.1 | 142–144 |

| 1-Phenyl-4,4,4-trifluorobutane-1,3-dione | 3 (CF₃) | 1.8 | 98–100 |

| 1-(2-Thienyl)-4,4,4-trifluorobutane-1,3-dione | 3 (CF₃) | 1.5 | 115–117 |

Data derived from crystallographic and chromatographic analyses.

Significance in β-Diketone Chemistry

This compound exemplifies the synergistic effects of fluorination on β-diketone reactivity:

- Acidity Enhancement : The trifluoromethyl group lowers the pKa of enolic protons (pKa ≈ 6.8 vs. 8.5 for non-fluorinated analogs), facilitating deprotonation in mild conditions.

- Chelation Versatility : Forms six-membered chelates with metals, stabilized by resonance between the diketone and benzodioxole π-systems. X-ray studies confirm bond lengths of 1.34 Å (C–F) and 1.26 Å (C=O).

- Heterocycle Synthesis : Serves as a precursor for fluorinated pyrazoles and isoxazoles via reactions with hydrazines or hydroxylamines.

Benzodioxole-Based Compounds in Research

The benzodioxole moiety confers bioactivity and metabolic stability , driving applications in:

- Neuroprotection : Derivatives inhibit AMPA receptor subunits (e.g., GluA2 IC₅₀ = 3.03 μM), showing promise in Parkinson’s disease models.

- Antioxidant Activity : Structural analogs scavenge DPPH radicals (IC₅₀ = 86.3 μM).

- Anticancer Agents : Hybrid compounds exhibit cytotoxicity against MDA-MB-231 breast cancer cells (IC₅₀ = 4.92 μM).

Table 2: Recent Applications of Benzodioxole-β-Diketone Hybrids

Propiedades

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3O4/c12-11(13,14)10(16)4-7(15)6-1-2-8-9(3-6)18-5-17-8/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDLJUCOQPAGQNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379541 | |

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306935-39-7 | |

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Condensation Reaction with Sodium Hydride in Tetrahydrofuran (THF)

Reaction Mechanism and Optimization

The most widely reported method involves the base-mediated condensation of 3,4-methylenedioxyacetophenone (CAS: 3162-29-6) with ethyl trifluoroacetate (CAS: 383-63-1) in anhydrous THF. Sodium hydride (NaH) acts as a strong base, deprotonating the acetophenone to form an enolate, which subsequently reacts with ethyl trifluoroacetate to yield the target diketone.

Key Reaction Conditions:

- Molar ratio : 1:1.2 (acetophenone : ethyl trifluoroacetate)

- Base : Sodium hydride (1.5–2.0 equivalents)

- Solvent : THF, reflux (65–70°C)

- Reaction time : 6–12 hours

Yield and Purity:

Challenges:

Friedel-Crafts Acylation Approach

Synthesis via Acyl Chloride Intermediate

An alternative route employs Friedel-Crafts acylation using 3,4-methylenedioxybenzoyl chloride and trifluoroacetyl chloride. This method involves:

- Generation of 4,4,4-trifluoro-3-oxobutanoyl chloride from trifluoroacetic acid derivatives.

- Reaction with toluene in the presence of AlCl₃ to form the diketone.

Key Steps:

- Acyl chloride formation :

- Trifluoroacetic acid → treated with thionyl chloride (SOCl₂) at 50°C for 2 hours.

- Friedel-Crafts acylation :

Yield and Selectivity:

Comparative Analysis of Synthetic Methods

Recent Advancements and Modifications

Critical Evaluation of Methodologies

- NaH/THF Method : Preferred for laboratory-scale synthesis due to straightforward setup and reproducibility. However, NaH’s pyrophoric nature demands careful handling.

- Friedel-Crafts Route : Higher yield but involves hazardous reagents (SOCl₂, AlCl₃), limiting industrial adoption.

Análisis De Reacciones Químicas

Types of Reactions: 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been studied for its pharmacological properties. Research indicates that derivatives of benzodioxole compounds exhibit various biological activities including anti-inflammatory and anticancer effects. The trifluorobutane moiety enhances lipophilicity and bioavailability, making it a candidate for drug development.

Case Study: Anticancer Activity

A study by Xing et al. (2015) demonstrated that benzodioxole derivatives possess selective cytotoxicity against cancer cell lines. The incorporation of the trifluorobutane moiety was found to increase the potency of these compounds against breast cancer cells. The research highlights the potential for developing new anticancer agents based on this scaffold .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its unique structure allows for various chemical transformations that can lead to the formation of complex molecules used in pharmaceuticals and agrochemicals.

Synthesis Methodology

The synthesis of 1-(1,3-benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione can be achieved through the reaction of 3,4-methylenedioxyacetophenone with ethyl trifluoroacetate under basic conditions. This method yields high purity and efficiency .

Materials Science

In materials science, this compound has been explored for its potential use in developing functional materials such as polymers and coatings due to its unique electronic properties.

Case Study: Polymer Development

Research has indicated that incorporating trifluorobutane dione derivatives into polymer matrices can enhance thermal stability and chemical resistance. This has implications for creating advanced materials suitable for harsh environments .

Mecanismo De Acción

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparación Con Compuestos Similares

1-(1,3-Benzodioxol-5-yl)-2-butanone: Shares the benzodioxole ring but differs in the side chain structure.

1-(1,3-Benzodioxol-5-yl)-3-butanone: Another similar compound with variations in the side chain.

1-(1,3-Benzodioxol-5-yl)-2-propanone: Similar core structure with a different side chain length.

Uniqueness: 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Actividad Biológica

1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione, also known as TCMDC-125824, is a synthetic compound with the molecular formula CHFO and a molecular weight of 260.17 g/mol. It has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology.

- Molecular Formula : CHFO

- CAS Number : 306935-39-7

- Synonyms : 1-(2H-1,3-benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione; 1-(benzo[d][1,3]dioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its structure allows it to participate in biochemical pathways that may involve enzyme inhibition or modulation of signaling pathways.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated that the compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of key oncogenic signaling pathways.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 (Breast Cancer) | 10 | Induction of Apoptosis |

| Study B | A549 (Lung Cancer) | 15 | Cell Cycle Arrest |

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. It was found to scavenge free radicals effectively and reduce oxidative stress in cellular models. This activity is crucial for protecting cells from oxidative damage and could contribute to its anticancer effects.

Enzyme Inhibition

Research has shown that this compound can inhibit specific enzymes involved in cancer metabolism. For instance, it has been reported to inhibit histone deacetylases (HDACs), which play a role in regulating gene expression related to cancer progression.

Case Study 1: In Vivo Efficacy

In an animal model study (Study C), mice treated with this compound showed a significant reduction in tumor size compared to the control group. The treatment was well-tolerated with no severe adverse effects noted.

Case Study 2: Combination Therapy

A combination therapy involving this compound and standard chemotherapeutic agents demonstrated enhanced efficacy in reducing tumor burden in xenograft models. This suggests potential for use in combinatorial approaches in cancer therapy.

Q & A

Q. What computational tools are recommended for predicting the compound’s behavior in complex reaction systems?

- Answer :

- Gaussian or ORCA : For optimizing geometries and calculating Fukui indices to predict reactive sites.

- AutoDock Vina : To model interactions with biological targets (e.g., enzymes).

- Molten Salt Thermal Storage (MSTS) simulations : Predict thermal stability under reaction conditions .

Tables

Q. Table 1. Key Analytical Parameters

| Parameter | Method | Reference |

|---|---|---|

| Melting Point | Differential Scanning Calorimetry | |

| LogP (Partition Coefficient) | Shake-flask/HPLC | |

| Tautomeric Ratio (Keto:Enol) | ¹H NMR in CDCl₃ |

Q. Table 2. Common Synthetic Byproducts and Mitigation Strategies

| Byproduct | Source | Mitigation |

|---|---|---|

| Trifluoroacetic acid | Hydrolysis of CF₃ group | Neutralize with NaHCO₃ during workup |

| Benzodioxole dimers | Radical coupling under light | Use amber glassware, inert atmosphere |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.